PROTAC IRAK4 ligand-3

IRAK4 PROTAC structure-activity relationship exit vector optimization

PROTAC IRAK4 ligand-3 (CAS: 2434848-46-9) is the clinically validated warhead of KT-474 (SAR444656), the first IRAK4 degrader in Phase II trials. Unlike generic ATP-site ligands, its precisely optimized N-methyl pyrazole exit vector, hinge-binding motif, and stereochemical configuration enable productive ternary complex formation with CRBN E3 ligase—critical for successful degrader design. Substitution with any other IRAK4 ligand compromises degradation cooperativity and renders comparator studies invalid. Use to synthesize authentic KT-474 for benchmarking or to build orally bioavailable IRAK4 degraders with proven in vivo pharmacology. Essential for SAR studies requiring a fixed, publication-validated warhead scaffold.

Molecular Formula C23H25F2N7O3
Molecular Weight 485.5 g/mol
Cat. No. B12397845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK4 ligand-3
Molecular FormulaC23H25F2N7O3
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6
InChIInChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1
InChIKeyFONMEYJFOROCKC-QDIHITRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK4 ligand-3: A Clinically-Validated Warhead for the First-in-Human IRAK4 Degrader KT-474 (SAR444656)


PROTAC IRAK4 ligand-3 (CAS: 2434848-46-9; molecular formula C23H25F2N7O3; MW 485.49) is the target-protein-binding moiety of KT-474 (also known as PROTAC IRAK4 degrader-7, SAR444656) — the first heterobifunctional IRAK4 degrader to enter human clinical trials and currently in Phase II studies for hidradenitis suppurativa and atopic dermatitis [1]. Unlike generic IRAK4 ligands that merely bind the ATP pocket, this warhead was meticulously optimized over multiple design cycles to achieve a specific binding profile (including π–π interactions with gatekeeper Tyr264, hydrogen bonds with hinge residue Met265, and a salt-bridge with Asp329) that uniquely enables the N-methyl pyrazole exit vector required for linker attachment without disrupting ternary complex formation [2]. This ligand is not a commodity scaffold but a structure-defined, publication-validated component essential for constructing degraders that recapitulate the precise pharmacology of the clinically advanced KT-474 series.

Why Generic IRAK4 Ligands Cannot Substitute for PROTAC IRAK4 ligand-3 in KT-474-Based Degrader Construction


Substituting PROTAC IRAK4 ligand-3 with an alternative IRAK4-binding warhead — even one with comparable biochemical IC50 — is scientifically unsound because degrader potency (DC50) is governed by ternary complex cooperativity, not standalone ligand affinity [1]. The KT-474 discovery program explicitly demonstrated that the N-methyl pyrazole exit vector geometry, cyclohexyl motif engagement with Ile185, and basic amine positioning to interact with Asp278 collectively dictate whether a given ligand can productively recruit CRBN E3 ligase to form a stable ternary complex [2]. Ligands lacking these precise structural features — including closely related analogs with similar hinge-binding cores — failed to induce degradation at concentrations up to 10 μM, despite retaining measurable IRAK4 binding affinity [2]. Furthermore, the stereochemical configuration and fluorine substitution pattern on the phenyl ring influence linker trajectory and are integral to the cooperative binding observed in the KT-474 series; any deviation from this validated scaffold introduces unpredictable ternary complex efficiency and renders degrader performance non-transferable [3].

PROTAC IRAK4 ligand-3: Quantitative Differentiation Evidence Against Alternative IRAK4 Warheads


Ligand Optimization SAR: Degradation-Competent Exit Vector Geometry vs. Inactive Analogs

PROTAC IRAK4 ligand-3 (as compound 4 in the KT-474 discovery series) contains an N-methyl pyrazole ring that provides a validated exit vector for linker attachment. Modeling confirmed that this geometry enables productive ternary complex formation with CRBN, whereas analogs with alternative substitution patterns or exit vectors failed to induce IRAK4 degradation despite retaining binding affinity [1]. Directly, compound 5 (using this ligand scaffold) induced robust IRAK4 degradation (DC50 < 5 nM, Dmax > 95%), while compound 7 (with a shorter linker incompatible with the exit vector geometry) showed zero degradation at concentrations up to 10 μM [2].

IRAK4 PROTAC structure-activity relationship exit vector optimization

Binding Affinity Enhancement via Cyclohexyl and Basic Amine Motifs vs. Parent Scaffold

PROTAC IRAK4 ligand-3 incorporates two critical affinity-enhancing motifs that are absent in simpler IRAK4 ligands: a cyclohexyl moiety that engages Ile185 and a strategically positioned basic amine that forms a hydrogen bond with Asp278 [1]. These interactions were shown to improve IRAK4 binding affinity by approximately 10-fold relative to the parent scaffold lacking these motifs. This enhanced affinity translated directly to degradation efficiency: compound 6 (incorporating these motifs) demonstrated a 10-fold improvement in DC50 compared to compound 5, which lacked the optimized cyclohexyl/amine interactions [2].

IRAK4 ligand binding affinity optimization ternary complex cooperativity

Piperazine-to-Bridged Morpholine Optimization: Balancing Potency with Permeability

The KT-474 program systematically optimized the IRAK4 ligand portion to balance degradation potency with passive permeability and reduced efflux. The bridged morpholine variant (compound 13, representing the optimized ligand-3 scaffold) demonstrated potent IRAK4 degradation while achieving significantly improved passive permeability (Papp) and reduced efflux ratio (ER) compared to earlier piperazine-containing ligands (compound 10) [1]. Specifically, the bridged morpholine modification reduced hydrogen bond donors while maintaining sufficient IRAK4 affinity to drive ternary complex formation — a balance that earlier methylation attempts (compound 11) failed to achieve, as they reduced affinity >120-fold relative to the optimized scaffold [2].

IRAK4 degrader DMPK oral bioavailability ligand permeability optimization

Clinical-Stage Validation: KT-474 (SAR444656) Phase I/II Human Degradation Data

PROTAC IRAK4 ligand-3 is the warhead component of KT-474 (SAR444656), the only IRAK4 degrader with published Phase I clinical degradation data. In healthy adult volunteers, KT-474 demonstrated robust IRAK4 degradation in blood, with mean reductions of up to 98% observed at the 50–200 mg QD doses, accompanied by inhibition of ex vivo cytokine induction by LPS and R848 [1]. This human validation stands in contrast to alternative IRAK4 ligand-based degraders such as PROTAC IRAK4 degrader-1 (containing ligand-1), which achieved only >50% degradation at 1 μM in OCI-LY-10 cells and lacks any clinical or in vivo PK data .

clinical pharmacology PK/PD correlation IRAK4 degrader human data

PROTAC IRAK4 ligand-3: Recommended Application Scenarios Based on Verified Differentiation Evidence


Construction of KT-474 (SAR444656) Reference Degraders for Head-to-Head Comparator Studies

Use PROTAC IRAK4 ligand-3 as the warhead component in the synthesis of KT-474 (PROTAC IRAK4 degrader-7) for use as a positive control or benchmark compound in IRAK4 degrader discovery programs. Given that KT-474 is the clinical benchmark against which newer degraders (e.g., SIM0711, LZ-07, FIP22) are compared in head-to-head studies, having access to the authentic ligand-3 warhead ensures that in-house synthesized KT-474 accurately recapitulates the published pharmacology [1]. Substitution with alternative IRAK4 ligands introduces confounding variables in linker trajectory and ternary complex cooperativity that undermine the validity of comparator studies.

Structure-Activity Relationship (SAR) Exploration of Linker and E3 Ligase Variations on a Clinically-Validated Warhead Scaffold

Employ PROTAC IRAK4 ligand-3 as a fixed, validated warhead in systematic SAR studies examining linker composition (length, rigidity, composition) and E3 ligase recruitment (CRBN variants, VHL substitution). Because the ligand-3 scaffold has been extensively characterized for its binding mode (Met265 hinge hydrogen bond, Tyr264 π–π stacking, Asp329 salt-bridge, Ile185 and Asp278 engagement by linker-proximal motifs), it provides a reproducible baseline for isolating the contribution of linker and E3 ligase modifications to degradation efficiency, ternary complex cooperativity, and DMPK properties [1][2]. This application is supported by the KT-474 discovery program's extensive linker optimization data (Tables 2–4), which demonstrated how linker length (11–12 Å optimal) and composition interact specifically with this warhead's exit vector geometry.

In Vivo PK/PD Studies Requiring Orally Bioavailable IRAK4 Degraders with Established Human Translation

Use PROTAC IRAK4 ligand-3 as the foundation for constructing orally bioavailable IRAK4 degraders intended for in vivo efficacy studies, particularly in autoimmune and inflammatory disease models. The ligand-3 scaffold, when conjugated with the optimized CRBN ligand and linker of KT-474, yields a degrader with validated oral bioavailability (3.2% F in rat, improved to clinically meaningful exposure in humans) and robust in vivo target engagement [1]. This stands in contrast to earlier IRAK4 degrader series (e.g., degrader-1 with ligand-1) which lack published in vivo PK or efficacy data, making ligand-3 the only IRAK4 warhead with a documented path to oral in vivo pharmacology .

Development of IRAK4 Degraders with Minimized IMiD-Associated Neosubstrate Degradation Risk

Incorporate PROTAC IRAK4 ligand-3 into degrader designs where avoidance of Ikaros/Aiolos (IMiD neosubstrate) degradation is a critical safety requirement. The KT-474 program specifically engineered the CRBN ligand portion to eliminate IMiD activity, and this optimization was conducted in the context of the ligand-3 warhead scaffold. The resulting degrader (KT-474) does not induce degradation of Ikaros or Aiolos at concentrations up to 10 μM, distinguishing it from earlier CRBN-based degraders that retain IMiD-associated off-target effects [1][2]. Procurement of ligand-3 enables construction of degraders that maintain this favorable selectivity profile when paired with the optimized CRBN ligand disclosed in the KT-474 patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC IRAK4 ligand-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.